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molecular formula C11H10N2O2 B8389727 2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone

2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone

Cat. No. B8389727
M. Wt: 202.21 g/mol
InChI Key: FIUAXSITJRQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(O[Si](C)(C)C)c1ccnc2ncccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:26][OH:27].[CH3:9][Si:10]([O:11][C:12](=[CH2:13])[c:14]1[cH:15][cH:16][n:17][c:18]2[n:19][cH:20][cH:21][cH:22][c:23]12)([CH3:24])[CH3:25].[IH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)=[O:8]>>[CH2:11]([C:12](=[O:13])[c:14]1[cH:15][cH:16][n:17][c:18]2[n:19][cH:20][cH:21][cH:22][c:23]12)[O:27][CH3:26]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=C(O[Si](C)(C)C)c1ccnc2ncccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=C(O[Si](C)(C)C)c1ccnc2ncccc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[IH2]c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
COCC(=O)c1ccnc2ncccc12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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